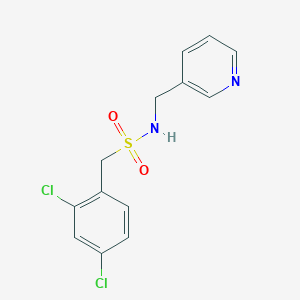

![molecular formula C18H16ClN3O4 B4429474 4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)

4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with basic aromatic or heteroaromatic compounds. For example, derivatives of benzamides and oxadiazoles, such as those in the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, are typically synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik et al., 2021). This process may involve condensation reactions, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings is characterized by their planarity and the ability to form intramolecular and intermolecular hydrogen bonds. Crystallographic studies, such as those on related benzamide derivatives, reveal significant insights into their molecular conformations, hydrogen bonding patterns, and crystal packing (Kranjc et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be PDE10A (phosphodiesterase) and monoamine oxidase . PDE10A is a protein abundant in brain tissue, and its inhibition can have significant neurological effects . Monoamine oxidase plays a crucial role in the metabolism of monoamines in the body .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition can lead to an increase in the concentration of certain neurotransmitters in the brain, potentially leading to various neurological effects .

Biochemical Pathways

The inhibition of PDE10A and monoamine oxidase can affect several biochemical pathways. For instance, the inhibition of PDE10A can lead to an increase in cAMP and cGMP levels in the brain, which can affect various signaling pathways . Similarly, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamines such as dopamine, norepinephrine, and serotonin .

Pharmacokinetics

Related compounds such as n,n-dimethylbenzamides are metabolized by phenobarbital-induced rat liver microsomes, resulting in the formation of n-methylbenzamides and formaldehyde . This suggests that similar metabolic pathways may be involved in the metabolism of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of PDE10A and monoamine oxidase. This could lead to changes in neurotransmitter levels and signaling pathways in the brain, potentially resulting in various neurological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as PDE10A and monoamine oxidase can be affected by changes in pH and temperature. Additionally, the presence of other compounds can influence the compound’s bioavailability and metabolism .

properties

IUPAC Name |

4-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-24-14-8-5-12(9-15(14)25-2)17-21-16(26-22-17)10-20-18(23)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDUWUARSVGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429391.png)

![1-(4-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4429411.png)

![1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429423.png)

![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)

![N-cyclohexyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4429455.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)

![1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429465.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429481.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B4429503.png)